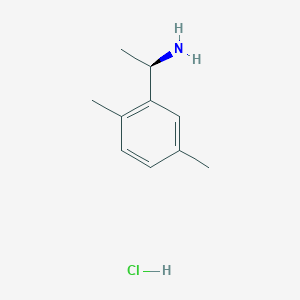

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride

Übersicht

Beschreibung

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClN. It is a derivative of phenylethylamine and is known for its chiral properties, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Reduction of (R)-1-(2,5-Dimethylphenyl)ethanone: The compound can be synthesized by reducing (R)-1-(2,5-Dimethylphenyl)ethanone using reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Amination of (R)-1-(2,5-Dimethylphenyl)ethanol: Another method involves the amination of (R)-1-(2,5-Dimethylphenyl)ethanol using ammonia in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can be oxidized to form (R)-1-(2,5-Dimethylphenyl)ethanone.

Reduction: The compound can be reduced to (R)-1-(2,5-Dimethylphenyl)ethanol.

Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like chromium trioxide (CrO₃) in acetic acid.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Using nucleophiles like halides in the presence of a base.

Major Products Formed:

Oxidation: (R)-1-(2,5-Dimethylphenyl)ethanone

Reduction: (R)-1-(2,5-Dimethylphenyl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is used in various fields:

Chemistry: It serves as a chiral building block in organic synthesis.

Biology: It is used in the study of enzyme-substrate interactions.

Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Wirkmechanismus

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is similar to other chiral amines, such as (S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride. its unique chiral center and specific substituents make it distinct in terms of reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

(S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride

(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

Biologische Aktivität

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride, a chiral amine compound with the molecular formula C₁₀H₁₆ClN and CAS number 856646-07-6, has garnered interest due to its structural resemblance to neurotransmitters such as amphetamines. This resemblance suggests potential stimulant properties and interactions with neurotransmitter systems, particularly in the central nervous system (CNS) . This article delves into the biological activity of this compound, highlighting its pharmacological profile, synthesis methods, and relevant case studies.

- Molecular Weight : 185.694 g/mol

- Polar Surface Area : 26.02 Ų

- Stereochemistry : (R)-configuration, which is critical for its biological activity.

This compound is believed to influence neurotransmitter release and uptake. Preliminary studies indicate potential interactions with dopamine and serotonin receptors, which are crucial targets for many psychoactive drugs. These interactions may lead to stimulant effects similar to those observed with amphetamine derivatives .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Stimulant Properties : Due to its structural similarity to amphetamines, the compound may exhibit stimulant effects.

- Neurotransmitter Interaction : Initial findings suggest that it could modulate the release of neurotransmitters like dopamine and serotonin .

- Potential Therapeutic Applications : The compound's unique properties make it a candidate for further research in neuropharmacology.

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound to various neurotransmitter receptors. Results indicated significant binding to dopamine D2 receptors, suggesting its potential role as a dopaminergic agent. This binding affinity could explain its stimulant-like effects observed in preliminary behavioral assays .

Study 2: Synthesis and Derivative Analysis

Research focused on synthesizing derivatives of this compound to enhance pharmacological properties. Several derivatives were tested for their biological activity against cancer cell lines:

| Compound Name | CAS Number | IC50 (µM) | Cell Line |

|---|---|---|---|

| Derivative A | 856562-93-1 | <10 | HeLa |

| Derivative B | 1032114-81-0 | 6.7 | MCF-7 |

| Parent Compound | 856646-07-6 | >10 | A549 |

These findings highlight the potential for structural modifications to improve therapeutic efficacy against specific cancer types .

Study 3: Neuroprotective Effects

A neuroprotective study evaluated the ability of this compound to cross the blood-brain barrier and inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs). The compound demonstrated no cytotoxicity at concentrations below 12.5 µM in neuronal cell lines, indicating a favorable safety profile for potential CNS applications .

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Reaction :

Conditions :

-

Anhydrous dichloromethane or THF

-

Triethylamine as a base to neutralize HCl

The 2,5-dimethylphenyl group exerts steric and electronic effects, slightly reducing reaction rates compared to unsubstituted analogs.

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides:

Example :

Key Conditions :

-

Deprotonation with NaOH or K₂CO₃ to activate the amine

-

Polar aprotic solvents (e.g., DMF, acetone)

-

50–80°C for 4–12 hours.

Reductive Amination

The compound serves as a substrate in reductive amination with ketones or aldehydes:

Reaction Pathway :

-

Condensation with carbonyl compounds to form imines

Notable Example :

Acid-Base Reactions

The hydrochloride salt reversibly dissociates in aqueous solutions:

Applications :

Stability and Reaction Considerations

-

Thermal Sensitivity : Degrades above 150°C, requiring low-temperature protocols .

-

Steric Effects : The 2,5-dimethyl substitution hinders electrophilic aromatic substitution but enhances stability toward oxidation .

-

Chiral Integrity : Retains configuration under mild conditions but may racemize in strong acids/bases .

Eigenschaften

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCTHGENBYORR-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704147 | |

| Record name | (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856646-07-6 | |

| Record name | Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856646-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.